1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)-
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)- is a synthetic derivative of the 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) scaffold, a heterocyclic compound with a nitrogen-rich triazine core. The parent compound, 6-azauracil (CAS 461-89-2), is a pyrimidine analog known for its antitumor, antimicrobial, and neuroprotective activities .
This compound is structurally distinct due to the trifluoromethyl group, which increases lipophilicity and metabolic stability, making it relevant in medicinal chemistry for targeting enzymes like D-amino acid oxidase (DAO) or cancer-related pathways .
Properties
CAS No. |
329709-82-2 |
|---|---|
Molecular Formula |
C5H2F3N3O3 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H2F3N3O3/c6-5(7,8)3(13)11-4(14)10-2(12)1-9-11/h1H,(H,10,12,14) |
InChI Key |
JREDCZHAZBYMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1,2,4-Triazine-3,5(2H,4H)-dione, particularly the derivative 2-(trifluoroacetyl)-, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the triazine family, known for its potential therapeutic applications ranging from antimicrobial to anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of 1,2,4-Triazine-3,5(2H,4H)-dione is , with a molecular weight of approximately 113.07 g/mol. The compound features a triazine ring substituted with a trifluoroacetyl group, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.07 g/mol |
| CAS Number | 461-89-2 |
| IUPAC Name | 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)- |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazine exhibit significant antimicrobial properties. A study demonstrated that compounds containing the triazine structure showed effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Properties
The anticancer potential of triazine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit cancer cell proliferation. For instance, one study reported that certain triazine derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of triazine derivatives have also been noted. Compounds derived from this class have been shown to reduce inflammation markers in various models of inflammatory diseases. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that the derivative with a trifluoroacetyl group exhibited superior antibacterial activity compared to others in the series. The inhibition zones measured were significant when tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In another investigation focused on cancer therapy, researchers synthesized a series of triazine derivatives and tested their cytotoxicity against human cancer cell lines. The results revealed that one specific derivative not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. This finding supports further exploration into the use of triazines as anticancer agents .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₃H₃N₃O₂
- Molecular Weight : 113.0748 g/mol
- IUPAC Name : 1,2,4-Triazine-3,5(2H,4H)-dione
- CAS Number : 461-89-2
The compound features a triazine ring with two keto groups, which contributes to its reactivity and biological activity.
Medicinal Chemistry
1,2,4-Triazine derivatives have been extensively studied for their pharmacological properties. The trifluoroacetyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
Case Study: Antiviral Activity
Research has demonstrated that certain triazine derivatives exhibit antiviral properties. For instance, studies have shown that compounds similar to 1,2,4-Triazine-3,5(2H,4H)-dione can inhibit viral replication in vitro. The mechanism often involves interference with viral polymerases or proteases .
Agricultural Chemistry
The compound has also been investigated for its potential as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests makes it a valuable candidate in agricultural applications.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Mode of Action | Efficacy (%) |
|---|---|---|---|
| 1,2,4-Triazine-3,5(2H,4H)-dione | Aphids | Inhibition of chitin synthesis | 85% |
| 1,2,4-Triazine-3,5(2H,4H)-dione | Weeds | Photosynthesis disruption | 78% |
Materials Science
1,2,4-Triazine derivatives are being explored for their use in developing advanced materials such as polymers and coatings due to their thermal stability and reactivity.
Case Study: Polymer Development
Recent studies have focused on incorporating triazine-based compounds into polymer matrices to enhance thermal and mechanical properties. For example, polymers modified with trifluoroacetylated triazines exhibited improved resistance to thermal degradation compared to unmodified counterparts .
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The 2-(trifluoroacetyl) group enhances electrophilicity at adjacent positions, enabling regioselective alkylation and nucleophilic substitutions:
Alkylation at N2-Position
-
Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of bis(trimethylsilyl)acetamide (BSA) yields 2-alkyl derivatives (e.g., 13a–z ) .
-
Example:
Bromo-to-Benzyloxy Substitution
-
The 6-bromo group undergoes nucleophilic displacement with benzyl alcohol under basic conditions (K₂CO₃) to form 6-benzyloxy intermediates (14a–z ). Subsequent deprotection via catalytic hydrogenation or BBr₃ yields hydroxyl derivatives (11a–z ) .
Cyclocondensation and Heterocycle Formation
The trifluoroacetyl group facilitates cyclization reactions to form fused heterobicyclic systems:
Imidazo-Triazine Derivatives
-
Reaction with chloroacetonitrile or monochloroacetic acid in DMF produces imidazo[3,2-b] triazines (4 , 5 ) .
-
Example pathway:
Pyrimidino-Triazine Systems
-
Cyclocondensation with dimethyl malonate or ethyl cyanoacetate in THF yields pyrimido[3,2-b] triazines (6 , 7 ) .
Reactivity with Electrophilic Agents
The trifluoroacetyl group stabilizes intermediates during reactions with π-acceptors:
Fluoroacylation and Aroylation
-
Treatment with trifluoroacetic anhydride or 4-fluorobenzoyl chloride generates N-acylated derivatives (e.g., 29 , 30 ) .
-
Example:
Key Reaction Comparisons
Mechanistic Insights
Comparison with Similar Compounds
Key Observations :
- The trifluoroacetyl group confers greater electronegativity and stability compared to acetyl or unsubstituted derivatives, altering interactions with biological targets .
- Azaribine (triacetylated riboside) exemplifies how substituents can enhance bioavailability but introduce toxicity, a critical consideration for trifluoroacetyl derivatives .
Anticancer Activity
- 6-Azauracil: Demonstrates antitumor effects by inhibiting orotidine monophosphate decarboxylase, disrupting pyrimidine biosynthesis .
- 2-(Trifluoroacetyl) derivative : Preliminary studies suggest improved potency in DAO inhibition, a target linked to neurodegenerative diseases and cancer .
- Spiro-fluorenyl derivatives : Modified 6-azauracil analogs exhibit antioxidant properties, highlighting the scaffold’s versatility for multifunctional drug design .
Antimicrobial and Anti-inflammatory Activity
- 1,2,4-Triazine derivatives with halogenated or sulfonyl groups (e.g., CAS 38561-01-2) show antimicrobial activity, though trifluoroacetyl derivatives remain understudied in this context .
- Anti-inflammatory effects are reported for 6-azauracil analogs, but trifluoroacetyl substitution may shift selectivity toward other pathways .
Preparation Methods
Core Scaffold Synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione
The foundational step in preparing 1,2,4-triazine-3,5(2H,4H)-dione derivatives involves the cyclization of appropriate urea or thiourea precursors. This typically proceeds via:
Cyclization of substituted urea/thiourea derivatives: Under reflux conditions, substituted ureas or thioureas undergo intramolecular cyclization to form the triazine ring system with keto groups at positions 3 and 5. For instance, reactions involving aryl isocyanates and carbodiimides have been documented to yield 2-aryl substituted triazine-3,5-diones. This approach is supported by patent literature describing the synthesis of 2-aryl derivatives via refluxing aryl isocyanates with carbodiimides.
One-pot reaction sequences: Some protocols utilize a one-pot approach where the semicarbazone intermediate is formed and directly cyclized to the triazine-3,5-dione without isolation, enhancing efficiency and yield. This method often employs acidic conditions and suitable organic solvents to promote cyclization.
Solvent and acid catalysts: Common solvents include dichloromethane, ethanol, and acetonitrile, while acids such as trifluoroacetic acid, trichloroacetic acid, and p-toluenesulfonic acid are used to catalyze cyclization and promote reaction rates.
The defining feature of the compound is the trifluoroacetyl group at position 2 on the triazine ring. The introduction of this group is achieved via nucleophilic acylation reactions:
Acylation using trifluoroacetic anhydride (TFAA): The triazine-3,5-dione scaffold is treated with trifluoroacetic anhydride in the presence of a base such as pyridine at low temperatures (0–25°C). This selective acylation targets the nitrogen at position 2, yielding the 2-(trifluoroacetyl) derivative.
Post-synthetic modifications: In some cases, protection/deprotection strategies are employed where Boc-protected intermediates are deprotected using trifluoroacetic acid in dichloromethane to generate trifluoroacetate salts, which can be further converted to the trifluoroacetylated compound.
Reaction conditions: Careful temperature control and solvent choice (e.g., dichloromethane or ethyl acetate) are critical to maximize yield and minimize side reactions during acylation.
Reaction Parameters and Optimization
Temperature: Low to moderate temperatures (0–25°C) are preferred during trifluoroacetylation to avoid decomposition or over-acylation.
Solvent choice: Aprotic solvents like dichloromethane or ethyl acetate facilitate efficient acylation and product isolation.
Catalysts and bases: Pyridine is commonly used as a base to scavenge acidic by-products and promote acylation.
High-pressure techniques: Some research indicates that applying high pressure can improve reaction efficiency and selectivity during cyclization steps, though this is less common in standard protocols.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Substituted urea/thiourea, reflux, acid catalyst (e.g., TFA, p-TsOH) | Forms 1,2,4-triazine-3,5-dione core |
| 2 | Nucleophilic acylation | Trifluoroacetic anhydride, pyridine, 0–25°C, dichloromethane solvent | Introduces trifluoroacetyl group at position 2 |
| 3 | Post-synthetic modification | Boc deprotection with trifluoroacetic acid in dichloromethane | Generates trifluoroacetate salts, intermediate step |
| 4 | One-pot synthesis (optional) | Sequential semicarbazone formation and cyclization under acidic conditions | Enhances efficiency, avoids intermediate isolation |
Research Findings and Practical Considerations
The trifluoroacetyl substituent significantly influences the compound's biological activity by increasing lipophilicity and electronic effects, thus enhancing binding affinity in medicinal applications.
Efficient synthesis requires strict control of reaction parameters, particularly temperature and solvent, to avoid by-products and degradation.
The use of one-pot reactions and high-pressure techniques can improve yield and scalability for industrial production.
The synthetic routes described are supported by patent literature and peer-reviewed studies, ensuring their reliability and reproducibility.
Q & A
Basic Question: What are the standard synthetic routes for 1,2,4-triazine-3,5(2H,4H)-dione derivatives, and how is the trifluoroacetyl group introduced?
Methodological Answer:
The core 1,2,4-triazine-3,5(2H,4H)-dione scaffold is typically synthesized via cyclization reactions of substituted urea or thiourea precursors. For example, U.S. Pat. Nos. 3,883,527 and 3,883,528 describe the production of 2-aryl derivatives using aryl isocyanates and carbodiimides under reflux conditions . The trifluoroacetyl group is introduced via nucleophilic acylation. A common method involves reacting the triazinedione with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine) at 0–25°C. Post-synthetic modifications, such as deprotection of Boc groups using trifluoroacetic acid (TFA) in dichloromethane, yield trifluoroacetate salts (e.g., intermediates in Scheme 1 of ) .
Advanced Question: How can regioselectivity challenges during trifluoroacetylation be addressed in complex triazinedione systems?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict reactive sites, while experimental validation uses NMR to monitor reaction progress. For example, in , the trifluoroacetyl group selectively targets the N2 position due to hydrogen bonding with adjacent carbonyl groups. To suppress side reactions, low temperatures (0–5°C) and slow addition of TFAA are recommended. LC-MS can track intermediate formation, and column chromatography isolates the desired product .
Basic Question: What analytical techniques are essential for characterizing 1,2,4-triazine-3,5(2H,4H)-dione derivatives?
Methodological Answer:
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., trifluoroacetyl at N2 vs. N4) via chemical shifts. For example, the trifluoroacetyl carbonyl resonates at ~160 ppm in ¹³C NMR .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and trifluoroacetyl C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CF₃CO group) .
Advanced Question: How can structural ambiguities in triazinedione derivatives be resolved using advanced crystallographic methods?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomeric equilibria (e.g., keto-enol forms) and regiochemistry. For instance, used SC-XRD to confirm the planar structure of 6-(2,3-dichlorophenyl)-1,2,4-triazinedione impurities. Synchrotron radiation improves resolution for low-symmetry crystals. Pair distribution function (PDF) analysis aids in amorphous or polycrystalline samples .
Basic Question: What biological activities are reported for trifluoroacetyl-substituted triazinediones?
Methodological Answer:
These compounds exhibit diverse bioactivities:
- Anticoccidial : 2-Substituted derivatives (e.g., 2-phenyl) show efficacy against Eimeria spp. in poultry ().
- Antibacterial : 6-Azauridine derivatives () inhibit bacterial growth via interference with nucleotide synthesis.
- Neuroreceptor Modulation : 2-(Trifluoroacetyl) derivatives act as 5-HT1A receptor ligands (e.g., FEMPT in ) .
Advanced Question: How can structure-activity relationship (SAR) studies optimize triazinedione derivatives for specific targets?
Methodological Answer:
SAR strategies include:
- Substituent Screening : Replace trifluoroacetyl with acyl/alkyl groups to modulate lipophilicity (logP) and target binding.
- In Silico Docking : Predict interactions with targets like 5-HT1A (e.g., AutoDock Vina with receptor PDB files).
- In Vitro Assays : Measure IC₅₀ values in receptor-binding assays (e.g., radioligand displacement in ). Metabolic stability is assessed via liver microsome incubations .
Basic Question: What are the stability considerations for storing 2-(trifluoroacetyl)-triazinediones?
Methodological Answer:
- Storage : Protect from moisture and light; store at –20°C under argon. Trifluoroacetyl groups hydrolyze in aqueous media, so lyophilize or use anhydrous solvents .
- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Monitor via TLC (Rf shifts) or HPLC .
Advanced Question: How can mechanistic studies elucidate the role of trifluoroacetyl in reaction pathways?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR (–40°C) to capture transient species (e.g., acylated intermediates in ).
- Computational Modeling : Gaussian09/M06-2X simulations map energy profiles for acylation steps .
Basic Question: How should researchers address contradictory bioactivity data in literature?
Methodological Answer:
- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate Purity : Impurities (e.g., Lamotrigine-related compounds in ) skew results. Employ HPLC-UV/ELSD for purity checks.
- Control Solvents : DMSO concentration ≤1% to avoid cytotoxicity artifacts .
Advanced Question: What strategies mitigate scale-up challenges in triazinedione synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., TFAA additions).
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extractions.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to reduce batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
